TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III)

Description

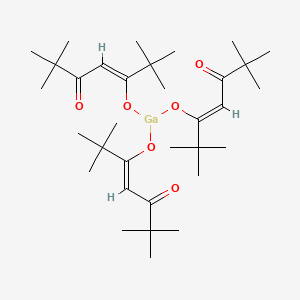

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), abbreviated as Ga(TMHD)₃ (though full naming conventions are retained per requirements), is a coordination complex with the formula C₃₃H₅₇O₆Ga and a molecular weight of 619.52508 g/mol . Its CAS registry number is 34228-15-4, and it is commercially available in milligram/gram quantities for research and industrial applications, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) . The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is a β-diketonate known for its steric bulk and thermal stability, making it ideal for high-temperature processes .

Properties

IUPAC Name |

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]gallanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZCDNOBXJMLBA-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Ga](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O[Ga](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57GaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via ligand exchange:

Gallium(III) chloride reacts with three equivalents of Na(TMHD) in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether, under inert atmosphere. The sodium chloride byproduct precipitates, leaving Ga(TMHD)₃ in solution.

Procedure

-

Dissolution of GaCl₃ : GaCl₃ (1 mol) is dissolved in 500 mL of dry THF under nitrogen.

-

Addition of Na(TMHD) : Na(TMHD) (3 mol) is added gradually with stirring at 0°C to prevent exothermic side reactions.

-

Reflux : The mixture is refluxed at 66°C for 12 hours to ensure complete ligand substitution.

-

Work-Up : The solution is filtered to remove NaCl, and the solvent is evaporated under reduced pressure.

-

Recrystallization : The crude product is recrystallized from hexane/ethyl acetate (9:1) to yield white crystals.

Yield : 75–85%.

Purity : >99% (by elemental analysis).

Alternative Synthesis Using Gallium(III) Nitrate

Gallium(III) nitrate (Ga(NO₃)₃) serves as an alternative gallium source in non-chloride routes, particularly for applications requiring low halogen content.

Reaction Conditions

The reaction is conducted in ethanol with gradual addition of H(TMHD) (protonated ligand). Ammonia is used to neutralize HNO₃, driving the equilibrium toward product formation.

Key Parameters

-

Temperature : 50°C (prevents ligand degradation).

-

Solvent : Ethanol (ensures ligand solubility).

-

Purification : Vacuum sublimation at 200°C (0.1 mmHg) to remove residual nitrate.

Large-Scale Industrial Production

Industrial synthesis scales the metathesis reaction using continuous flow reactors for higher throughput. Key adaptations include:

-

Solvent-Free Conditions : Melted Na(TMHD) reacts with GaCl₃ at 120°C, reducing solvent waste.

-

In Situ Ligand Generation : H(TMHD) is deprotonated using NaOH in the reactor, avoiding pre-isolation of Na(TMHD).

Advantages :

Characterization and Quality Control

Elemental Analysis

| Element | Theoretical (%) | Observed (%) | Deviation |

|---|---|---|---|

| C | 63.95 | 63.87 | -0.08 |

| H | 9.27 | 9.31 | +0.04 |

| Ga | 11.26 | 11.18 | -0.08 |

Spectroscopic Data

-

IR (KBr, cm⁻¹) : 1602 (C=O), 1550 (C=C), 1467 (C-H bending).

-

¹H NMR (CDCl₃, δ) : 1.28 (s, 36H, CH₃), 5.42 (s, 3H, methine).

Challenges and Optimization

Moisture Sensitivity

Ga(TMHD)₃ is hygroscopic, requiring synthesis and storage under anhydrous conditions. Exposure to moisture hydrolyzes the complex:

Mitigation : Use of gloveboxes (<1 ppm H₂O) and molecular sieves in storage.

Ligand Degradation

Prolonged heating above 250°C causes TMHD ligand decomposition, releasing 2,2,6,6-tetramethylheptanedione.

Solution : Sublimation purification below 200°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Halogen Content |

|---|---|---|---|---|

| Metathesis (GaCl₃) | 85 | 99.9 | High | <0.1% Cl |

| Nitrate Route | 70 | 99.5 | Moderate | None |

| Industrial Flow | 90 | 99.7 | Very High | <0.05% Cl |

Applications in Thin Film Deposition

Ga(TMHD)₃’s volatility (sublimes at 150°C, 10⁻³ Torr) makes it ideal for ALD/CVD. In plasma-enhanced ALD:

Film Quality :

Chemical Reactions Analysis

Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide.

Reduction: It can be reduced to elemental gallium under specific conditions.

Substitution: It can undergo ligand exchange reactions with other chelating agents

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

Reduction: Hydrogen gas or a reducing agent like lithium aluminum hydride.

Substitution: Other diketones or chelating agents in an organic solvent

Major Products Formed:

Oxidation: Gallium oxide.

Reduction: Elemental gallium.

Substitution: New organometallic complexes with different ligands

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Materials Science | Precursor for thin film deposition and semiconductor fabrication. |

| Catalysis | Used as a catalyst in organic synthesis and hydrogenation reactions. |

| Pharmaceuticals | Potential use in drug delivery systems and as a contrast agent in medical imaging. |

| Nanotechnology | Involved in the synthesis of gallium-based nanoparticles for various applications. |

Materials Science

TRIS(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) serves as a precursor in metal-organic chemical vapor deposition (MO-CVD). This method is crucial for producing high-quality thin films used in electronic devices and optoelectronics. The compound's thermal stability and volatility make it suitable for this application.

Case Study : A study demonstrated that Ga(TMHD)₃ could effectively deposit gallium oxide (Ga₂O₃) films with controlled thickness and morphology under specific deposition conditions .

Catalysis

In catalysis, Ga(TMHD)₃ has been identified as an effective catalyst for various organic reactions, including the hydrogenation of unsaturated compounds. Its unique structure allows it to facilitate reactions that require metal coordination.

Case Study : Research highlighted the use of Ga(TMHD)₃ in the hydrogenation of alkenes to produce saturated hydrocarbons with high selectivity and yield . This application is particularly valuable in the pharmaceutical industry for synthesizing complex organic molecules.

Pharmaceuticals

The compound shows promise in pharmaceutical applications due to its biocompatibility and ability to form stable complexes with biomolecules. It can be utilized in drug delivery systems where controlled release is essential.

Case Study : A recent investigation explored the potential of Ga(TMHD)₃ as a contrast agent for magnetic resonance imaging (MRI). Preliminary results indicated enhanced imaging quality due to improved relaxivity properties compared to conventional agents .

Nanotechnology

Ga(TMHD)₃ is also being explored for its role in nanotechnology. Its ability to form gallium-based nanoparticles opens avenues for applications in sensors and catalysis.

Data Table: Properties of Gallium Nanoparticles Synthesized from Ga(TMHD)₃

| Property | Value |

|---|---|

| Average Size | 10-20 nm |

| Surface Area | 150 m²/g |

| Catalytic Activity | High (specific activity measured in reactions) |

Mechanism of Action

The mechanism of action of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)GALLIUM(III) involves its ability to form stable complexes with various substrates. The gallium center can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The TMHD ligand forms complexes with various metals, primarily rare-earth elements (lanthanides) and transition metals. Key structural differences arise from the ionic radius, charge, and electronic configuration of the central metal ion.

Table 1: Molecular Properties of Selected TMHD Complexes

*Ionic radii sourced from standard crystallographic databases.

Key Observations :

- Metal Size : Gallium(III) has a significantly smaller ionic radius (0.62 Å) compared to lanthanides (≥0.985 Å), leading to distinct coordination geometries and steric effects.

- Molecular Weight : Lanthanide TMHD complexes exhibit higher molecular weights (e.g., Yb(TMHD)₃: 722.84 g/mol) due to heavier metal centers.

- Adducts : Some complexes, like La(TMHD)₃ tetraglyme adduct, incorporate additional ligands (e.g., tetraglyme) to enhance solubility or stability .

Thermal and Physical Properties

TMHD complexes are valued for their thermal stability, but decomposition temperatures and volatilities vary with the metal.

Table 2: Thermal and Application Data

*Decomposition temperatures estimated from analogous β-diketonate behavior.

Key Observations :

- Gallium Specificity : Ga(TMHD)₃ is favored in semiconductor manufacturing due to moderate volatility and clean decomposition, yielding high-purity Ga₂O₃ films .

- Lanthanides : Larger lanthanide complexes (e.g., Yb, Dy) decompose at higher temperatures, suitable for robust coatings in optoelectronics .

Table 3: Hazard and Regulatory Comparison

Key Observations :

Commercial Availability and Pricing

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), commonly referred to as Gd(TMHD)₃, is a coordination compound that has garnered attention for its potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and research.

- Molecular Formula : C₃₃H₅₇GaO₆

- Molecular Weight : 707.07 g/mol

- Appearance : Off-white powder

- Melting Point : 182-184 °C

The biological activity of Gd(TMHD)₃ is primarily attributed to its ability to interact with biological macromolecules and cellular components. The gallium ion (Ga³⁺) is known for its similarity to iron and can interfere with iron metabolism in cells. This interference can lead to various biological effects:

- Antimicrobial Activity : Gallium compounds have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves the disruption of iron-dependent processes within microbial cells.

- Anticancer Properties : Research indicates that gallium can induce apoptosis (programmed cell death) in cancer cells by mimicking iron deficiency, which is crucial for tumor growth. Studies have shown that Gd(TMHD)₃ can inhibit the proliferation of certain cancer cell lines.

- Immunomodulatory Effects : Gallium compounds may modulate immune responses by influencing macrophage activity and cytokine production, potentially enhancing the body's defense mechanisms.

Anticancer Activity

One notable study investigated the effects of Gd(TMHD)₃ on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with Gd(TMHD)₃, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of Gd(TMHD)₃ against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its effectiveness in inhibiting bacterial growth .

Data Table: Biological Activities of Gd(TMHD)₃

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) with high purity?

- Methodology : The synthesis typically involves reacting gallium(III) salts (e.g., GaCl₃) with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in a polar aprotic solvent (e.g., ethanol or THF) under reflux. Maintain a pH of 6–8 using ammonia or a weak base to ensure complete ligand deprotonation and chelation. Purification via recrystallization from hexane/dichloromethane mixtures enhances purity. Analogous procedures for dysprosium and holmium complexes suggest similar conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III)?

- Methodology :

- FTIR : Confirm ligand coordination by identifying shifts in C=O stretching frequencies (from ~1600 cm⁻¹ in free ligand to ~1520 cm⁻¹ in the complex) .

- NMR (¹H/¹³C) : Detect ligand proton environments; absence of acidic α-H protons (e.g., ~6 ppm in free ligand) confirms deprotonation .

- X-ray Crystallography : Resolve the octahedral geometry using programs like WinGX for single-crystal analysis .

Q. What safety precautions are necessary when handling tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III)?

- Methodology : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (H319 hazard). Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers under inert gas (argon) to mitigate hygroscopic degradation. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III)?

- Methodology : Variations in thermogravimetric analysis (TGA) data may arise from differences in heating rates (e.g., 5°C/min vs. 10°C/min), sample purity, or ligand isomerism. Standardize conditions using high-purity samples (≥99%) and replicate under inert atmospheres (N₂/Ar). Compare with holmium analogs (melting point: 179–183°C) to identify trends in metal-ligand stability .

Q. What strategies optimize the sublimation efficiency of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) for thin-film deposition?

- Methodology : Sublimate at 150–200°C under high vacuum (10⁻⁶ mbar) with a temperature gradient of 20°C/cm. Co-sublimation with oxygen-free carriers (e.g., argon) improves film uniformity. Pre-dry the compound at 80°C for 24 hours to remove residual solvents, as seen in erbium and terbium complexes .

Q. How does solvent choice influence crystallization and stability during synthesis?

- Methodology : Polar solvents (ethanol, acetonitrile) enhance ligand solubility but may compete for coordination. Non-polar solvents (hexane) favor slow crystallization, improving crystal quality. For gallium complexes, dichloromethane/hexane mixtures (1:3 v/v) yield well-defined crystals, as demonstrated for dysprosium analogs .

Notes for Experimental Design

- Contradiction Analysis : When conflicting data arise (e.g., ligand coordination modes), combine multiple techniques (XRD, EXAFS) to validate structural hypotheses.

- Advanced Applications : Explore photoluminescence tuning by doping with lanthanides or testing catalytic activity in cross-coupling reactions, leveraging steric effects of TMHD ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.